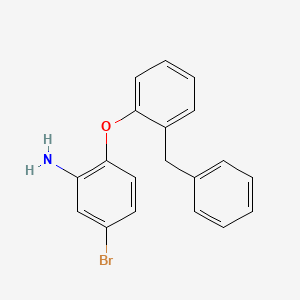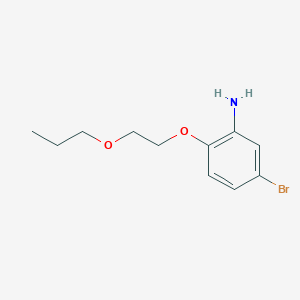
5-Bromo-2-(2-propoxyethoxy)aniline
Descripción general
Descripción
5-Bromo-2-(2-propoxyethoxy)aniline is an organic compound with the molecular formula C11H16BrNO2 and a molecular weight of 274.16 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include a bromine atom and a propoxyethoxy group attached to an aniline ring .
Métodos De Preparación
The synthesis of 5-Bromo-2-(2-propoxyethoxy)aniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst.
Reduction: The acyl group is then reduced to an alkane.
Nitration: The final step involves the nitration of the aromatic ring.
Análisis De Reacciones Químicas
5-Bromo-2-(2-propoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another.
Aplicaciones Científicas De Investigación
5-Bromo-2-(2-propoxyethoxy)aniline is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in proteomics research to study protein structures and functions.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2-propoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and the propoxyethoxy group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and proteins, affecting their activity and function .
Comparación Con Compuestos Similares
5-Bromo-2-(2-propoxyethoxy)aniline can be compared with other similar compounds, such as:
2-(2-Propoxyethoxy)aniline: Lacks the bromine atom, which affects its reactivity and binding properties.
5-Bromo-2-ethoxyaniline: Lacks the propoxy group, which affects its solubility and reactivity.
5-Bromo-2-(2-methoxyethoxy)aniline: Has a methoxy group instead of a propoxy group, affecting its chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research applications.
Propiedades
IUPAC Name |
5-bromo-2-(2-propoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-2-5-14-6-7-15-11-4-3-9(12)8-10(11)13/h3-4,8H,2,5-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUODNSRUTFMSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC1=C(C=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



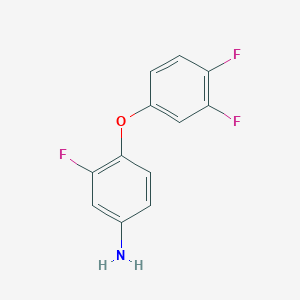
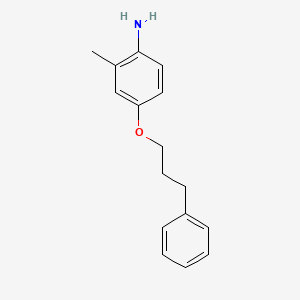
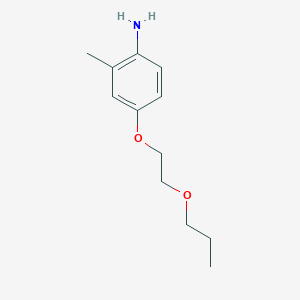
![4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine](/img/structure/B3172845.png)
![N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide](/img/structure/B3172862.png)
![4-([1,1'-Biphenyl]-4-yloxy)-2-methylphenylamine](/img/structure/B3172872.png)

![4-[(4-Chloro-1-naphthyl)oxy]-2-methylphenylamine](/img/structure/B3172887.png)

![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3172892.png)


